![molecular formula C20H16ClFN2O3S B5706692 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)
4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide
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Overview
Description
4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FC-75 or Fluorad FC-75 and is a member of the sulfonohydrazide family.
Mechanism of Action
The mechanism of action of 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is not well-understood. However, it is believed that this compound interacts with specific biomolecules in the body and alters their function. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antibacterial, antifungal, and anticancer properties. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide in lab experiments include its well-established synthesis method, diverse scientific research applications, and potential as a drug candidate. However, the limitations of this compound include its unknown mechanism of action and potential toxicity.
Future Directions
There are several future directions for research on 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a drug candidate for various diseases. Additionally, this compound can be studied further for its potential use as a corrosion inhibitor and surfactant.
Conclusion:
In conclusion, 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is a chemical compound that has potential applications in various fields. Its well-established synthesis method, diverse scientific research applications, and potential as a drug candidate make it an attractive compound for further research. However, further studies are required to fully elucidate its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide involves the reaction of 4-chlorobenzenesulfonylhydrazide with 4-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis method has been well-established and can be easily replicated in the laboratory.
Scientific Research Applications
The scientific research application of 4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is diverse and ranges from medicinal chemistry to material science. This compound has been studied extensively for its potential use as a corrosion inhibitor, surfactant, and as a drug candidate for various diseases.
properties
IUPAC Name |
4-chloro-N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-17-7-11-19(12-8-17)28(25,26)24-23-13-15-5-9-18(10-6-15)27-14-16-3-1-2-4-20(16)22/h1-13,24H,14H2/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJMWLJHTWQPY-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]benzenesulfonohydrazide |
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